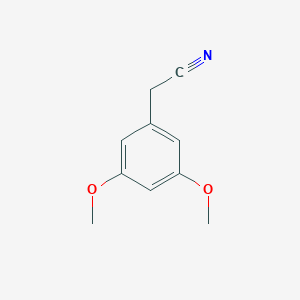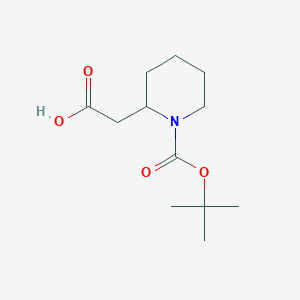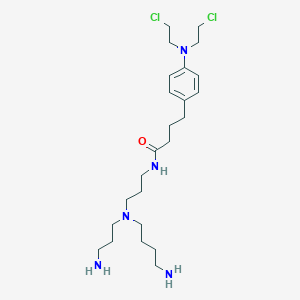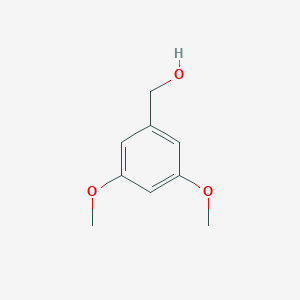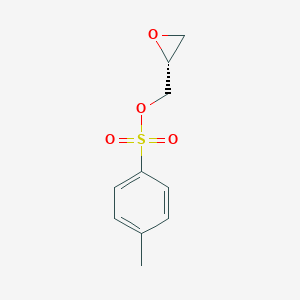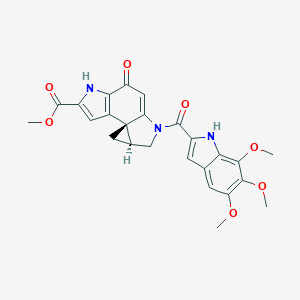
杜卡霉素SA
描述
Duocarmycin SA is a potent antitumor antibiotic known for its ability to bind to and alkylate DNA, which makes it a compound of interest in the development of chemotherapeutic agents. The molecule is characterized by its selective binding to the minor groove of DNA and its unique activation upon binding, leading to alkylation of the DNA and subsequent cytotoxic effects. This mechanism of action distinguishes duocarmycin SA from other chemotherapy drugs and has spurred extensive research into its synthesis and structural analysis to better understand its therapeutic potential and to develop analogs with improved properties .
Synthesis Analysis
The total synthesis of duocarmycin SA has been achieved through various synthetic routes. One approach involves the use of a common indoline intermediate, with key reactions including selective lithiation, diastereoselective addition, copper-mediated aryl amination, and addition of aryllithium to azlactones . Another synthesis route is enantioselective and involves a highly enantioselective indole hydrogenation and a novel vicarious nucleophilic substitution/cyclization sequence . Additionally, concise syntheses have been reported that utilize sequential regioselective nucleophilic substitution reactions and a short and efficient synthesis starting from commercially available precursors . These synthetic strategies provide access to both natural and unnatural enantiomers of duocarmycin SA, enabling further structure-activity relationship investigations .
Molecular Structure Analysis
The structural basis for the activation of DNA alkylation by duocarmycin SA has been elucidated through NMR methods, revealing the three-dimensional structure of a DNA adduct of an unnatural enantiomer. This has provided insights into the alkylation products and site selectivities, supporting the hypothesis that the alkylation reaction is catalyzed by DNA binding . The synthesis of reversed and sandwiched analogs of duocarmycin SA has also contributed to understanding the origin of DNA alkylation selectivity and the recognition features of polynucleotide binding .
Chemical Reactions Analysis
Duocarmycin SA and its analogs undergo a variety of chemical reactions that are crucial for their DNA-binding and alkylation properties. The synthesis of iso-duocarmycin SA analogs has shown that alterations in the structure can affect the rates of DNA alkylation and the stability of the compounds. These findings have implications for the understanding of DNA alkylation selectivity and the source of catalysis for this class of natural products . The comparative chemical properties of duocarmycin SA enantiomers have been detailed, revealing that they participate in a stereoelectronically-controlled solvolysis reaction, with the natural enantiomers found to be potent cytotoxic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of duocarmycin SA are closely related to its cytotoxic potency and stability. The molecule's stability to chemical solvolysis and its inherent cytotoxic activity have been examined, establishing a relationship between chemical stability and cytotoxic potency. The synthesis of seco-duocarmycin SA, a direct precursor of duocarmycin SA, has been achieved through a protocol that includes a Fischer indole synthesis and a radical cyclization, highlighting the importance of the indoline ring system in the molecule's structure . The total synthesis of duocarmycin SA has also been accomplished through the use of tricyclic heteroaromatic intermediates, demonstrating the versatility of synthetic approaches to access this potent molecule .
科学研究应用
DNA烷基化和结构见解
杜卡霉素SA因其独特的DNA相互作用和烷基化机制而闻名,这引起了化疗研究的极大兴趣。它以独特的方式与DNA底物结合并发生反应。杜卡霉素SA与DNA相互作用的结构分析提供了其在与DNA结合后激活模式的见解,突出了其作为化疗先导化合物的潜力。这种相互作用是由DNA结合催化的,提供了对其激活和位点选择性的结构基础的更深入理解 (Smith 等人,2000)。
分子动力学和模拟研究
通过分子动力学和模拟研究,进一步了解了包括杜卡霉素SA在内的杜卡霉素的结合机制。这些研究探讨了杜卡霉素如何与DNA相互作用,揭示了药物结合会导致小沟部分脱水,而不会引起DNA的显着构象变化。这支持了药物在亲核攻击中的功效,与其有效的抗肿瘤特性一致 (Spiegel 等人,2006)。
在抗体导向酶前药治疗(ADEPT)中的应用
对用于ADEPT的基于杜卡霉素SA的糖苷前药的研究突出了其靶向癌症治疗的潜力。这种方法涉及合成和生物学评估新型前药,这些前药利用了杜卡霉素SA的细胞毒性,并针对ADEPT框架中的稳定性、水溶性和功效进行了优化 (Tietze 等人,2009)。
合成策略和类似物开发
杜卡霉素SA类似物的开发强调了持续关注利用其DNA烷基化特性进行抗癌应用。对合成策略的研究以及缺乏天然产物手性中心的新型高细胞毒性类似物的创建对于推进癌症治疗至关重要。这包括合成非手性类似物和探索不同的DNA烷基化基序,以提高疗效和降低毒性 (Patil 等人,2015)。
抗肿瘤特性和核小体相互作用
在核小体核心颗粒(NCPs)内对杜卡霉素SA对DNA的烷基化效率和序列选择性的研究提供了有价值的见解。尽管存在NCP诱导的空间和构象限制,杜卡霉素SA仍保留了有效烷基化DNA的能力。这说明了NCP结合的DNA的动态性质,并表明此类抗肿瘤药物对DNA烷基化的研究可以准确预测其在细胞环境中的行为 (Trzupek 等人,2006)。
安全和危害
Duocarmycin SA should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and antibody-drug conjugates in late-stage clinical development . This suggests that future research may continue to explore the potential of duocarmycin SA in cancer treatment.
属性
IUPAC Name |
methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNATVDKACXKTF-XELLLNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926663 | |
| Record name | Duocarmycin SA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Duocarmycin sa | |
CAS RN |
130288-24-3 | |
| Record name | (+)-Duocarmycin SA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130288-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duocarmycin SA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duocarmycin SA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



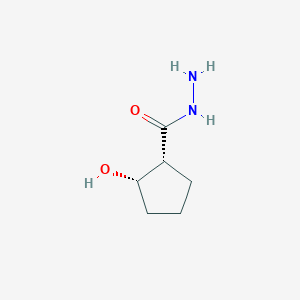
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
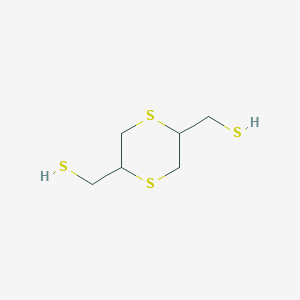
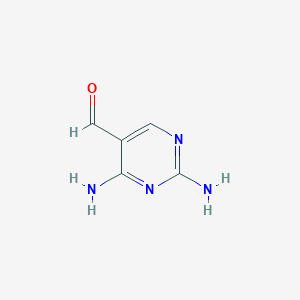
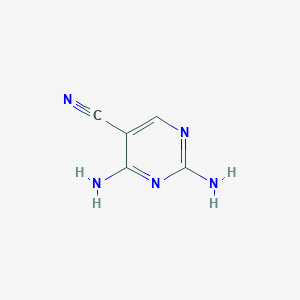
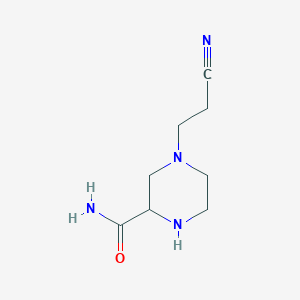
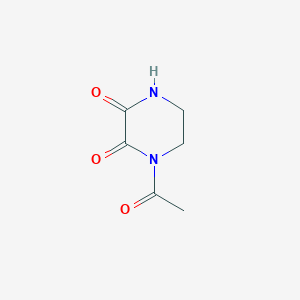
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
